1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Description
1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone is a pyrazole derivative characterized by a 4-chlorophenyl substituent at the 1-position of the pyrazole ring and an ethanone group at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antibacterial, antifungal, and antitumor properties . Related compounds, such as 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 9.3473 Å, b = 16.1508 Å, c = 11.1069 Å, and β = 105.315°, suggesting structural similarities among pyrazole analogs .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPSVNWIWQIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586336 | |
| Record name | 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925580-76-3 | |
| Record name | 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Addition to the Ketone Group
The ethanone group undergoes nucleophilic additions, forming derivatives such as oximes and hydrazones:
Oxime Formation
Reaction with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime:
text1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone + NH₂OH·HCl → this compound oxime
Conditions : Ethanol, reflux (4–6 h), catalytic acetic acid .
Reduction Reactions
The ketone group is reducible to a secondary alcohol using standard reducing agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C | 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanol | 75–85% | |
| LiAlH₄ | Dry ether, reflux | 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanol | 90% |
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring exhibits reactivity at positions 3 and 5, influenced by electron-withdrawing substituents (4-chlorophenyl and ethanone):
Nitration
Nitration occurs preferentially at position 3 under mixed acid (HNO₃/H₂SO₄) conditions :
textParent compound → 3-Nitro-1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Halogenation
Chlorination or bromination proceeds at position 5 using Cl₂ or Br₂ in CHCl₃ :
textParent compound → 5-Bromo-1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Cross-Coupling Reactions
Functionalization via palladium-catalyzed cross-couplings has been demonstrated for structurally related pyrazoles :
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Suzuk |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives containing the pyrazole structure have been linked to the inhibition of specific kinases involved in cancer progression.
Anti-inflammatory Effects
The compound also demonstrates potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound could be explored further for therapeutic applications in treating inflammatory diseases.
Agrochemicals
Pesticide Development
The compound serves as a valuable intermediate in the synthesis of agrochemicals, particularly pesticides. Its structural features allow it to interact effectively with biological targets in pests, leading to the development of novel insecticides or fungicides. The chlorophenyl group enhances its lipophilicity, improving absorption and efficacy against target organisms.
Material Science
Polymer Synthesis
Research has indicated that this compound can be utilized in the synthesis of advanced materials such as polymers and resins. Its reactive functional groups can be incorporated into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazole derivatives, including this compound, which showed promising results against breast cancer cell lines (MCF-7). The study reported IC50 values indicating significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Agrochemical Application
In a research article from Pesticide Biochemistry and Physiology, the efficacy of pyrazole-based pesticides was evaluated against common agricultural pests. The study highlighted how modifications in the pyrazole ring structure could lead to improved pest control efficacy, suggesting a pathway for developing new formulations based on this compound.
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
4-Chlorophenyl vs. 3-Chlorophenyl Isomers
The positional isomer 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone (CAS 925142-81-0, MW 221.65) differs only in the chlorine atom’s placement on the phenyl ring.
4-Fluorophenyl Analog
1-(1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone (CAS 5078-58-0) replaces chlorine with fluorine and introduces a methyl group at the pyrazole’s 5-position. Fluorine’s higher electronegativity may enhance metabolic stability compared to chlorine, while the methyl group increases lipophilicity, influencing pharmacokinetic profiles .
Heterocyclic and Functional Group Modifications
Dihydro Pyrazoline Derivatives
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone features a partially saturated pyrazoline ring and a 4-methoxyphenyl group.
Thiophene-Containing Analog
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone incorporates a thiophene acyl group and a hydroxyl substituent.
Data Table: Structural and Physicochemical Comparison
*Molecular weight inferred from structurally similar compounds in .
Biological Activity
1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone, also known as 4-Chloro-1-(1H-pyrazol-4-yl)ethanone, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.65 g/mol |
| CAS Number | 925580-76-3 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits:
- Antimicrobial Activity : The pyrazole ring structure allows for interactions that inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. It has demonstrated efficacy against several cancer cell lines, including HeLa and HepG2 cells .
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The mechanism involves the downregulation of anti-apoptotic proteins and activation of caspases .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound significantly reduced the viability of HeLa cells with an IC50 value of 12 µM. The study concluded that the compound could be a lead for developing new anticancer agents .
- Antimicrobial Testing : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, indicating moderate antimicrobial activity .
- Anti-inflammatory Research : A recent investigation showed that derivatives of this compound could effectively inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of a chalcone derivative (e.g., (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) with hydrazine hydrate in acetic acid under reflux (6 hours). Post-reaction, the product is cooled, filtered, and purified via ethanol recrystallization. Key parameters include stoichiometric control of hydrazine, reflux duration, and solvent choice for crystallization. Yield optimization (e.g., 82% reported) depends on avoiding side reactions like over-oxidation or incomplete cyclization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves dihedral angles (e.g., 76.67° between aromatic rings) and hydrogen-bonding networks (e.g., C–H···O interactions). Data collection using APEX2 and refinement via SHELXTL ensure atomic-level accuracy .
- Spectroscopy :
- IR : Identifies carbonyl (C=O) stretches (~1690 cm⁻¹) and pyrazole ring vibrations.
- ¹H NMR : Confirms substituent integration (e.g., methyl groups at δ 2.53–2.59 ppm).
- Mass spectrometry : Validates molecular weight (e.g., EI-MS: m/z 397.81 [M⁺]) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods for synthesis to avoid inhalation (H333 hazard). Waste must be segregated and treated by certified agencies due to potential environmental toxicity. Personal protective equipment (PPE) like nitrile gloves and lab coats is mandatory. Refer to safety data sheets (SDS) for hazard-specific guidelines (e.g., H303/H313 warnings) .
Advanced Research Questions
Q. How can structural features (e.g., hydrogen bonding, dihedral angles) influence physicochemical properties?
- Methodological Answer : Intermolecular interactions (e.g., bifurcated C5–H5A···O2 hydrogen bonds) stabilize crystal packing, affecting solubility and melting points. Dihedral angles between aromatic rings (e.g., 6.69° vs. 74.88°) impact molecular planarity and π-π stacking, which can be modeled using software like PLATON. These features correlate with bioavailability in drug design .
Q. How do substituent variations on the pyrazole ring affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like nitro (-NO₂) or methoxy (-OCH₃) groups. For example:
- Antimicrobial assays : Use serial dilution against Gram-negative/-positive bacteria (e.g., E. coli, S. aureus) with ciprofloxacin as a reference. Compound 22 (4-Cl substituent) showed superior MIC values (Table 1 in ).
- Antifungal testing : Evaluate against C. albicans via agar diffusion; electron-withdrawing groups enhance activity .
Q. How can researchers resolve contradictions in biological activity data between derivatives?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cellular uptake differences. Cross-validate using orthogonal assays (e.g., broth microdilution vs. time-kill kinetics). Computational docking (e.g., AutoDock Vina) identifies binding affinity variations due to substituent steric effects .
Q. What strategies optimize synthetic protocols for scalability without compromising purity?
- Methodological Answer :
- Process intensification : Use microwave-assisted synthesis to reduce reflux time.
- Purification : Replace ethanol recrystallization with column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 column, 254 nm detection) .
Q. How can crystallographic data address challenges in polymorph identification?
- Methodological Answer : Polymorphs are distinguished via PXRD patterns and thermal analysis (DSC/TGA). For example, hydrogen-bonding variations in [010]-aligned chains (observed in ) indicate distinct packing motifs. High-resolution data (e.g., 0.84 Å) from synchrotron sources resolve subtle structural differences.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
